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Compound of Interest

Compound Name:
2-(4-Chlorophenoxy)-2-

methylpropanamide

CAS No.: 5658-61-7

Cat. No.: B1197446 Get Quote

Technical Assessment: 2-(4-Chlorophenoxy)-2-
methylpropanamide
Candidate Profile & Biological Activity Guide[1]

Executive Summary
2-(4-Chlorophenoxy)-2-methylpropanamide (also referred to in literature as Clofibramide)

represents a structural modification of the classic hypolipidemic agent clofibrate.[1] While

clofibrate functions as an ester prodrug rapidly hydrolyzed to clofibric acid, the amide derivative

presents a distinct pharmacokinetic profile.[1]

This guide analyzes the molecule’s potential as a PPAR

(Peroxisome Proliferator-Activated Receptor alpha) agonist, evaluating its utility as a stable
prodrug or a distinct chemical entity with enhanced blood-brain barrier (BBB) permeability.[1]
The primary biological activity centers on lipid metabolism regulation, specifically triglyceride
clearance and high-density lipoprotein (HDL) modulation, with secondary relevance in
neuroprotection studies due to the neutral amide pharmacophore.[1]

Chemical Identity & Structural Pharmacology[1]
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Molecule Characterization
The molecule consists of a p-chlorophenoxy head group linked to an isobutyramide tail.[1] This

structure is critical for hydrophobic interaction within the ligand-binding domain (LBD) of nuclear

receptors.[1]

Property Value Clinical Significance

IUPAC Name
2-(4-Chlorophenoxy)-2-

methylpropanamide
Unambiguous identification.[1]

Molecular Formula

C

H

ClNO

Low molecular weight (<500

Da).[1]

Mol. Weight 213.66 g/mol
High oral bioavailability

potential.[1]

Lipophilicity (LogP) ~2.1 - 2.5 (Predicted)

Optimal for membrane

permeability; higher than the

free acid.[1]

H-Bond Donors
1 (Amide NH

)

Critical for receptor anchoring.

[1]

Metabolic Lability Moderate

Amides are more resistant to

plasma hydrolysis than esters

(clofibrate), potentially

extending half-life.[1]

Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the pharmacophore dissection relative to receptor binding and

metabolic stability.
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Figure 1: SAR analysis highlighting the functional roles of the chlorophenoxy tail (binding) and

the amide head (stability/permeability).[1]

Mechanism of Action: PPAR Activation
The biological activity of 2-(4-Chlorophenoxy)-2-methylpropanamide is mediated primarily

through the PPAR signaling pathway.[1] Whether acting directly or after hydrolysis to clofibric

acid, the downstream effects are transcriptional.[1]

The Signaling Cascade[1]
Ligand Entry: The lipophilic amide crosses the cell membrane.[1]

Binding: Ligand binds to the PPAR

Ligand Binding Domain (LBD).[1][2]

Heterodimerization: PPAR

forms a complex with the Retinoid X Receptor (RXR).[1][2]

Co-activator Recruitment: Release of co-repressors and recruitment of co-activators (e.g.,

PGC-1

).[1]
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PPRE Binding: The complex binds to Peroxisome Proliferator Response Elements (PPRE) in

DNA.[1][2]

Transcription: Upregulation of genes involved in

-oxidation (e.g., CPT1, ACOX1) and lipoprotein metabolism (LPL, ApoA-I).[1]
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Figure 2: The nuclear receptor signaling cascade initiated by fibrate-class ligands.[1]
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Experimental Protocols for Validation
To validate the biological activity of this specific amide, researchers must distinguish between

its direct activity and that of its hydrolytic metabolite.[1]

In Vitro: PPAR Transactivation Assay (Luciferase
Reporter)
This assay quantifies the potency of the compound in activating the receptor.[1]

Protocol:

Cell Line: Use HepG2 (human hepatoma) or COS-7 cells.[1]

Plasmids:

Expression vector: pSG5-hPPAR

(human PPAR

).[1]

Reporter vector: (PPRE)

-TK-Luc (contains PPRE upstream of luciferase).[1]

Control: Renilla luciferase (for normalization).[1]

Transfection:

Seed cells at

cells/well in 96-well plates.

Transfect using Lipofectamine 2000 (Invitrogen) following manufacturer guidelines.[1]

Treatment:

After 24h, replace media with serum-free media containing the test compound (0.1
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M – 100

M).[1]

Positive Control: Fenofibric acid or Wy-14643 (10

M).[1]

Negative Control: DMSO vehicle (0.1%).[1]

Measurement:

Incubate for 24h.

Lyse cells using Passive Lysis Buffer (Promega).[1]

Measure luminescence using a Dual-Luciferase Reporter Assay System.[1]

Data Analysis: Calculate Fold Induction = (Firefly/Renilla)

/ (Firefly/Renilla)

.[1]

In Vivo: Triton WR-1339 Induced Hyperlipidemia
A rapid screening model to assess the lipid-lowering potential of the amide.[1]

Protocol:

Animals: Male Wistar rats (200-250g), fasted overnight.

Induction: Intraperitoneal injection of Triton WR-1339 (Tyloxapol) at 200 mg/kg.[1] This

blocks lipoprotein lipase, causing a spike in plasma lipids.[1]

Treatment:

Administer 2-(4-Chlorophenoxy)-2-methylpropanamide via oral gavage (suspended in

0.5% CMC) immediately after Triton injection.[1]
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Dose range: 10, 30, 100 mg/kg.[1]

Sampling:

Collect blood samples at 24h and 48h post-injection.[1]

Analysis:

Centrifuge blood (3000 rpm, 10 min) to obtain serum.[1]

Quantify Total Cholesterol (TC) and Triglycerides (TG) using enzymatic colorimetric kits.[1]

Success Criteria: A statistically significant reduction (

) in serum TG compared to the Triton-only control group.
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(Overnight, Wistar Rats)

Step 2: Induction
(Triton WR-1339 IP)

Step 3: Treatment
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 Simultaneous
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Figure 3: Workflow for the in vivo Triton WR-1339 hyperlipidemia screening model.

Safety & Toxicology Considerations
While the amide may improve stability, the toxicological profile of the fibrate class must be

monitored.[1]

Hepatomegaly (Rodents): Fibrates cause peroxisome proliferation in rodents, leading to

increased liver weight.[1] This is generally considered species-specific and less relevant to

humans, but must be measured in preclinical safety studies.[1]

Renal Excretion: The amide must eventually be cleared.[1] If it hydrolyzes to the acid, it will

be excreted renally (often as a glucuronide conjugate).[1] Impaired renal function requires

dose adjustment.[1]

Myopathy: Like other fibrates, there is a potential risk of myopathy, particularly if co-

administered with statins.[1]

Conclusion
2-(4-Chlorophenoxy)-2-methylpropanamide serves as a vital probe in the fibrate class.[1] Its

biological activity is defined by its ability to modulate PPAR

, resulting in a hypolipidemic effect.[1] For drug development, it offers a scaffold for prodrug
optimization—potentially offering better oral bioavailability or blood-brain barrier penetration
than its acid counterpart.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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